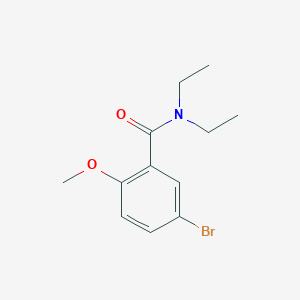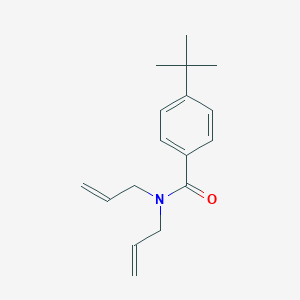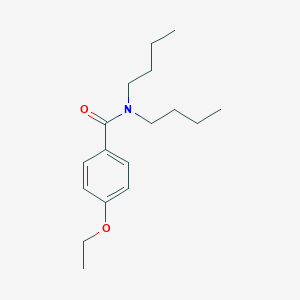
2-(4-Phenylthiazol-2-yl)malononitrile
Vue d'ensemble
Description
2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has a malononitrile moiety attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(4-Phenylthiazol-2-yl)malononitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and physiological effects:
2-(4-Phenylthiazol-2-yl)malononitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(4-Phenylthiazol-2-yl)malononitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit toxicity in normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(4-Phenylthiazol-2-yl)malononitrile. One of the directions is the development of more potent derivatives of the compound. Several derivatives of the compound have been synthesized, and their anticancer activity has been evaluated. However, there is still a need for the development of more potent derivatives that exhibit less toxicity in normal cells. Another direction is the study of the mechanism of action of the compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the mechanism. Additionally, the compound's potential applications in other fields, such as agriculture and material science, can be explored.
Conclusion:
In conclusion, 2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While the compound exhibits potent anticancer activity, its toxicity in normal cells may limit its use in clinical settings. Further studies are needed to elucidate the mechanism of action of the compound and explore its potential applications in other fields.
Applications De Recherche Scientifique
2-(4-Phenylthiazol-2-yl)malononitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
Propriétés
Formule moléculaire |
C12H7N3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H |
Clé InChI |
NORONYJVLRVVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)


![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


